2,4-Dichloro-6-piperidin-1-ylsulfonylphenol
Description
Properties
IUPAC Name |
2,4-dichloro-6-piperidin-1-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3S/c12-8-6-9(13)11(15)10(7-8)18(16,17)14-4-2-1-3-5-14/h6-7,15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPJYCKWFQLXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-piperidin-1-ylsulfonylphenol typically involves the reaction of 2,4-dichlorophenol with piperidine and a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-piperidin-1-ylsulfonylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The chlorine atoms on the phenol ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-piperidin-1-ylsulfonylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-piperidin-1-ylsulfonylphenol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with key enzymes involved in cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
NXG: 2-{[4-(Diethylamino)piperidin-1-yl]methyl}-4-(3-hydroxyprop-1-yn-1-yl)-6-iodophenol
Identified in , NXG shares a phenolic core with a piperidine-derived substituent but differs significantly in functionalization (Table 1).
Table 1: Comparative Analysis of 2,4-Dichloro-6-piperidin-1-ylsulfonylphenol and NXG
| Parameter | This compound | NXG |
|---|---|---|
| Molecular Formula | $ \text{C}{11}\text{H}{12}\text{Cl}2\text{N}2\text{O}_3\text{S} $ | $ \text{C}{19}\text{H}{27}\text{IN}2\text{O}2 $ |
| Molecular Weight | ~347.2 g/mol | 482.34 g/mol |
| Halogen Substituents | 2× Chlorine (Cl) | 1× Iodine (I) |
| Piperidine Linkage | Sulfonyl (-SO₂-) bridge | Methylene (-CH₂-) bridge |
| Additional Groups | None | 3-Hydroxypropynyl (-C≡C-CH₂-OH) |
| Piperidine Modification | Unmodified piperidine | 4-Diethylamino substitution on piperidine |
Key Differences and Implications
Halogen Effects: Chlorine (electronegative, smaller) in the target compound enhances aromatic electrophilicity and metabolic stability.
Linkage Chemistry :
- The sulfonyl group in the target compound increases acidity (pKa ~6–8) compared to NXG’s methylene-linked piperidine (pKa ~9–10), affecting ionization and bioavailability.
Functionalization: NXG’s 3-hydroxypropynyl group introduces alkyne reactivity, enabling click chemistry applications. The diethylamino group on its piperidine enhances lipophilicity, favoring membrane penetration .
Biological Relevance :
Broader Context of Analogues
While NXG is a close structural analogue, other derivatives like 2,4-dichloro-6-morpholinosulfonylphenol (replacing piperidine with morpholine) or 6-bromo analogues have been reported in crystallographic databases. These variants highlight the tunability of bioactivity via:
- Heterocycle Substitution : Morpholine’s oxygen atom vs. piperidine’s nitrogen alters hydrogen-bonding capacity.
- Halogen Swapping : Bromine’s intermediate electronegativity balances reactivity and stability.
Biological Activity
2,4-Dichloro-6-piperidin-1-ylsulfonylphenol (CAS No. 55414-80-7) is a synthetic organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique combination of functional groups, including dichloro and piperidine moieties, which contribute to its diverse reactivity and biological properties.
The molecular formula of this compound is C11H13Cl2NO3S, with a molecular weight of 310.19 g/mol. The compound is characterized by its sulfonyl group, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H13Cl2NO3S |
| Molecular Weight | 310.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 55414-80-7 |
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorophenol with piperidine and a sulfonyl chloride under basic conditions. This method allows for the formation of the sulfonamide linkage essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonyl group can form strong interactions with amino acid residues in active sites, potentially leading to inhibition or modulation of enzyme activity. The piperidine ring enhances membrane permeability, facilitating cellular uptake.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies suggest that this compound has potential anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antibiotics demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Evaluation of Anticancer Effects : In a study published in Cancer Research, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated that it reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent response.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dichlorophenol | Lacks piperidine and sulfonamide groups | Limited antimicrobial properties |
| 6-Piperidin-1-ylsulfonylphenol | Similar structure without chlorine atoms | Moderate antibacterial effects |
Q & A
Q. What methodologies are recommended for synthesizing 2,4-Dichloro-6-piperidin-1-ylsulfonylphenol with high purity?
- Methodological Answer : Synthesis should employ controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and purification via HPLC. For HPLC, prepare a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 ratio, pH 4.6 adjusted with glacial acetic acid) to achieve baseline separation . Safety protocols must include handling chlorinated intermediates under fume hoods, with adherence to hazard codes H290 (corrosive) and H301 (toxic if swallowed) .
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Key parameters include a data-to-parameter ratio >13.9 and refinement to R-factors <0.05. Structural analysis should focus on bond angles and torsional strains in the piperidinylsulfonyl moiety, referencing similar derivatives (e.g., 4-(2,4-dichlorophenyl)pyridine analogs) for comparative crystallography .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Conduct polarity-based solubility screening using DMSO, methanol, and dichloromethane. Stability assays should monitor hydrolysis under varying pH (4.6–7.4) using sodium acetate buffers. For photostability, employ UV-Vis spectroscopy with TiO₂ photoactivity controls .
Advanced Research Questions
Q. How can contradictions in reaction yield data under varying conditions be resolved?
- Methodological Answer : Apply factorial design to isolate critical variables (e.g., temperature, catalyst loading). Use ANOVA to identify interactions between factors. For example, a 2³ factorial design (3 factors at 2 levels) reduces experimental runs by 50% while quantifying parameter effects . Computational reaction path searches (e.g., quantum chemical calculations) can validate experimental outliers by modeling transition states .
Q. What computational models predict the compound’s reactivity in novel reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Compare with ICReDD’s reaction path search algorithms, which integrate experimental data to refine computational predictions (e.g., sulfonylation kinetics) . Validate models against experimental NMR shifts (δ 1.2–3.1 ppm for piperidine protons) .
Q. How to design experiments for optimizing reaction parameters in scale-up studies?
- Methodological Answer : Implement response surface methodology (RSM) with central composite design. Key parameters include:
Q. What strategies mitigate health hazards during biological activity assays?
- Methodological Answer : Follow hazard codes H313 (skin irritation) and H315 (eye damage) . Use in vitro assays (e.g., enzyme inhibition) with EC50 dosing validated via LC-MS. For in vivo studies, prioritize acute toxicity testing (LD50) and reference PubChem’s safety profiles for structurally related sulfonamides .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer : Conduct meta-analysis using standardized assay protocols (e.g., fixed pH, cell lines). Cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays). Reference CRDC classifications (e.g., RDF2050112 for reactor design biases) to identify methodological inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
